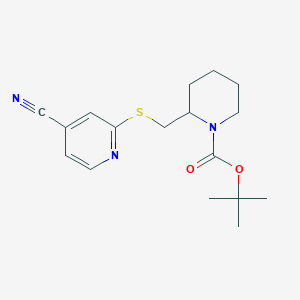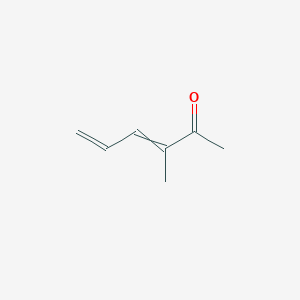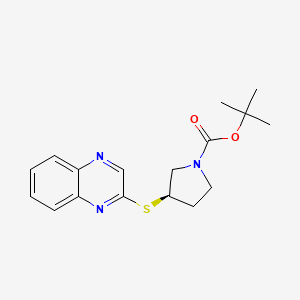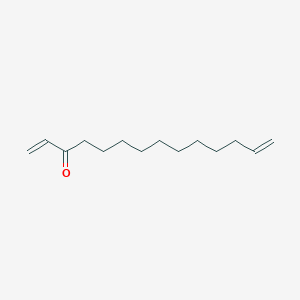
Tetradecadien-3-one,1,13-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,13-Tetradecadien-3-one: is an organic compound with the molecular formula C14H24O It is a ketone, specifically a dienone, characterized by the presence of two double bonds and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,13-Tetradecadien-3-one can be synthesized through various organic synthesis methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the conjugated dienone system. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 1,13-Tetradecadien-3-one may involve large-scale aldol condensation reactions, followed by purification processes such as distillation or recrystallization to obtain the pure compound. The choice of starting materials and reaction conditions can be optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,13-Tetradecadien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1,13-Tetradecadien-3-ol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) can be used for addition reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,13-Tetradecadien-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,13-Tetradecadien-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with olfactory receptors, contributing to its use in fragrances and flavors. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,13-Tetradecadiene: A similar compound with a similar structure but lacking the ketone functional group.
1,13-Tetradecadien-3-ol: The reduced form of 1,13-Tetradecadien-3-one, containing an alcohol group instead of a ketone.
Uniqueness: 1,13-Tetradecadien-3-one is unique due to its conjugated dienone system, which imparts distinct chemical reactivity and potential applications. The presence of both double bonds and a ketone group allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
58879-40-6 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
tetradeca-1,13-dien-3-one |
InChI |
InChI=1S/C14H24O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h3-4H,1-2,5-13H2 |
InChI-Schlüssel |
ALXCRKQLOWBSOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCCC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


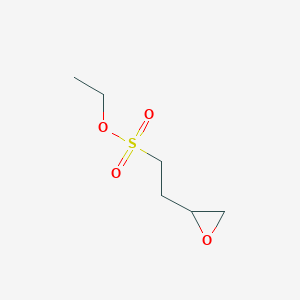
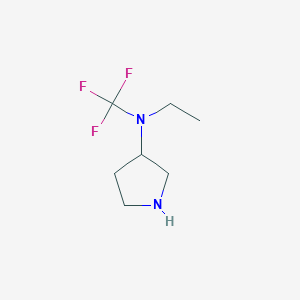
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)

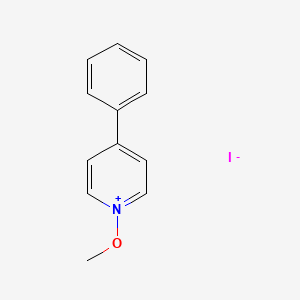

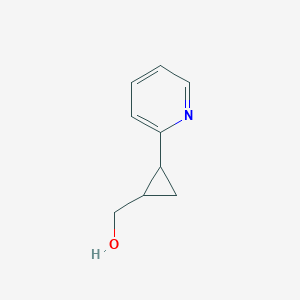
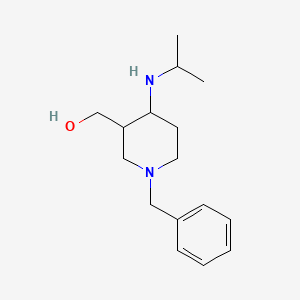
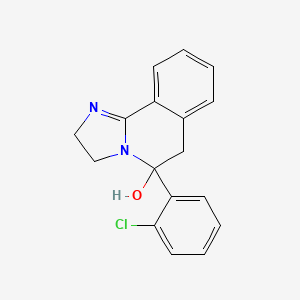
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
![3-[(4-Chlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B13961231.png)
